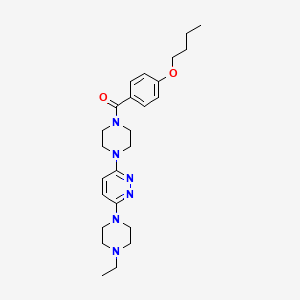
(4-Butoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H36N6O2 and its molecular weight is 452.603. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Piperazine Derivatives : Akopyan et al. (2013) described a process for synthesizing compounds similar to (4-Butoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone. They focused on aminomethylation using substituted piperazines, leading to secondary aminopropanols through reduction, which could be useful in exploring similar compounds' properties and potential applications Akopyan, Papoyan, Gevorgyan, & Panosyan, 2013.
X-ray Structure Characterisation : Lv, Ding, & Zhao (2013) conducted X-ray structure characterization of novel pyrazole carboxamide derivatives, including piperazine moieties. This research can be vital for understanding the structural aspects and potential interactions of similar compounds Lv, Ding, & Zhao, 2013.
Pharmacological Properties
Anticancer and Antituberculosis Studies : Mallikarjuna, Padmashali, & Sandeep (2014) synthesized (piperazin-1-yl) methanone derivatives for anticancer and antituberculosis studies, demonstrating that some of these compounds exhibit significant activity against tuberculosis and cancer cells Mallikarjuna, Padmashali, & Sandeep, 2014.
Discovery of Novel Lead in Piperazine Derivatives : Kuder et al. (2014) discovered a novel lead in the group of N-substituted piperazine ether derivatives, showing potential histamine H3 receptor activity. This highlights the potential of similar compounds in therapeutic applications Kuder, Stachnik, Schunack, Szymańska, & Kieć‐Kononowicz, 2014.
Synthesis and Analgesic Activity : Cesari et al. (2006) synthesized and tested a number of arylpiperazinylalkylpyridazinones, including compounds structurally related to the query compound, for analgesic activity, highlighting their potential in pain management Cesari, Biancalani, Vergelli, Dal Piaz, Graziano, Biagini, Ghelardini, Galeotti, & Giovannoni, 2006.
Antituberculosis and Antipsychotic Potential : Raviña et al. (2000) explored the synthesis and pharmacological properties of a series of conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors, suggesting potential antituberculosis and antipsychotic applications Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Enguix, Villazón, Cadavid, Demontis, & et al., 2000.
Antinociceptive Agents Synthesis : Research by Cesari et al. (2006) on arylpiperazinylalkylpyridazinones and their analogues, with a focus on antinociceptive agents, demonstrates the significance of such compounds in developing pain management therapies Cesari et al., 2006.
Propriétés
IUPAC Name |
(4-butoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O2/c1-3-5-20-33-22-8-6-21(7-9-22)25(32)31-18-16-30(17-19-31)24-11-10-23(26-27-24)29-14-12-28(4-2)13-15-29/h6-11H,3-5,12-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBPUMPPSNXSOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCN(CC4)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)
![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)
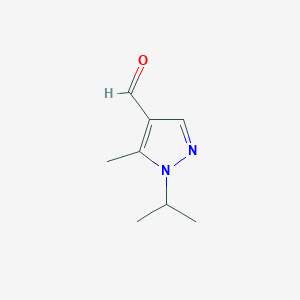
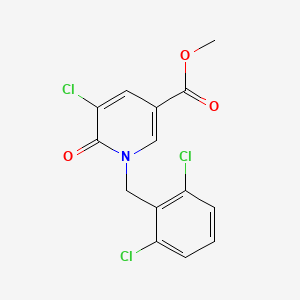
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)
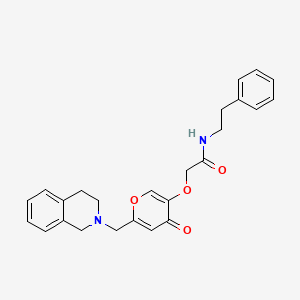
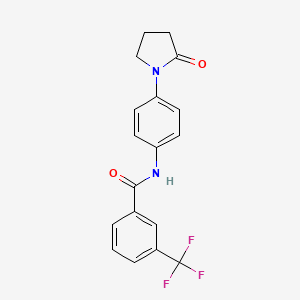
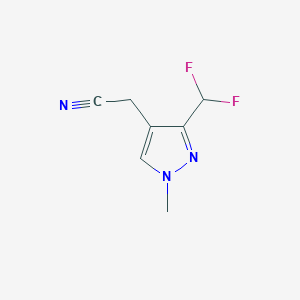
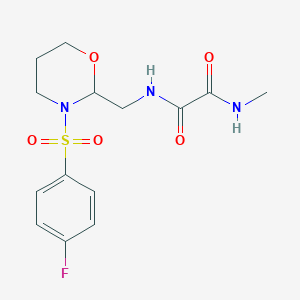
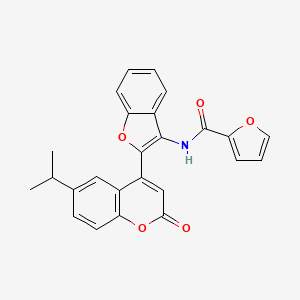
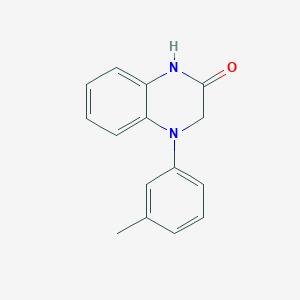
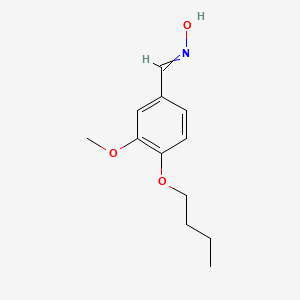
![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2403966.png)
